N-(3-chlorophenyl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
N-(3-Chlorophenyl)-2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a methylphenoxy group, and a thiophenylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate amine with acetic anhydride under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 3-chlorophenylamine.
Attachment of the Methylphenoxy Group: The methylphenoxy group can be attached via an etherification reaction using 4-methylphenol and a suitable alkylating agent.
Incorporation of the Thiophenylmethyl Group: The thiophenylmethyl group can be incorporated through a Friedel-Crafts alkylation reaction using thiophene and a suitable alkyl halide.
Industrial Production Methods
In an industrial setting, the production of N-(3-chlorophenyl)-2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide may involve optimized reaction conditions, such as the use of catalysts, temperature control, and continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophenylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially leading to the formation of the corresponding aniline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chlorophenyl)-2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory or anticancer drugs.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-2-(4-methylphenoxy)acetamide: Lacks the thiophenylmethyl group.
N-(3-Chlorophenyl)-2-(4-methylphenoxy)-N-methylacetamide: Contains a methyl group instead of the thiophenylmethyl group.
N-(3-Chlorophenyl)-2-phenoxy-N-[(thiophen-2-yl)methyl]acetamide: Lacks the methyl group on the phenoxy ring.
Uniqueness
N-(3-Chlorophenyl)-2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of all three functional groups (chlorophenyl, methylphenoxy, and thiophenylmethyl) in its structure
Properties
Molecular Formula |
C20H18ClNO2S |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18ClNO2S/c1-15-7-9-18(10-8-15)24-14-20(23)22(13-19-6-3-11-25-19)17-5-2-4-16(21)12-17/h2-12H,13-14H2,1H3 |
InChI Key |
JXGSKERGORMQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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